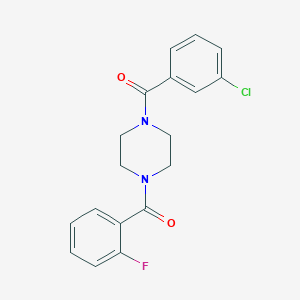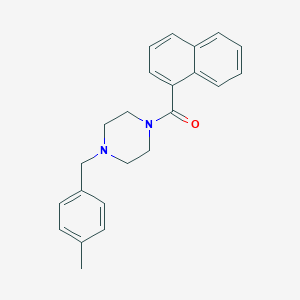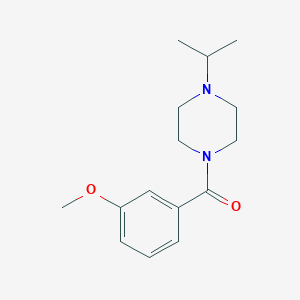
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as R1487, is a chemical compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine is not yet fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. It has also been shown to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and make it more suitable for in vivo applications.
Conclusion:
In conclusion, 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained attention for its potential therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
Product Name |
1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-11-16(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)14-15-3-5-20-6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
ONHIRFWQHRNEKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
